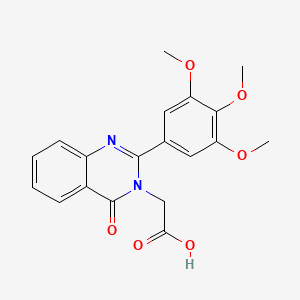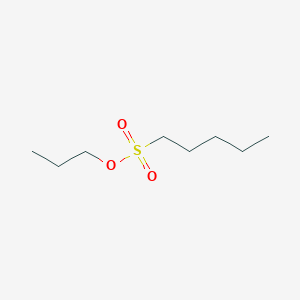
Propyl pentane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl pentane-1-sulfonate is an organic compound with the molecular formula C8H18O3S It is a sulfonate ester, which means it contains a sulfonate group (-SO3) attached to a hydrocarbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl pentane-1-sulfonate can be synthesized through the reaction of pentane-1-sulfonic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous acid catalysts, such as sulfonic acid-functionalized silica, can also be employed to facilitate the reaction and allow for easier separation and recycling of the catalyst .
Chemical Reactions Analysis
Types of Reactions
Propyl pentane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids.
Reduction: The ester can be reduced to form the corresponding alcohol and sulfonic acid.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium halides or amines under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols and sulfonic acids.
Substitution: Various substituted sulfonate esters.
Scientific Research Applications
Propyl pentane-1-sulfonate has several applications in scientific research:
Biology: It can be used in the study of enzyme-catalyzed reactions involving sulfonate esters.
Mechanism of Action
The mechanism of action of propyl pentane-1-sulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles. Additionally, the ester group can undergo hydrolysis to form the corresponding alcohol and sulfonic acid .
Comparison with Similar Compounds
Similar Compounds
- Pentane-1-sulfonic acid sodium salt
- Sodium 1-pentanesulfonate monohydrate
- Pentane-1-sulfonic acid sodium salt for ion pair chromatography
Uniqueness
Propyl pentane-1-sulfonate is unique due to its specific ester structure, which imparts different reactivity and solubility properties compared to its analogs. Its ability to form stable complexes with various compounds makes it particularly useful in applications such as chromatography and drug delivery.
Properties
CAS No. |
84796-03-2 |
|---|---|
Molecular Formula |
C8H18O3S |
Molecular Weight |
194.29 g/mol |
IUPAC Name |
propyl pentane-1-sulfonate |
InChI |
InChI=1S/C8H18O3S/c1-3-5-6-8-12(9,10)11-7-4-2/h3-8H2,1-2H3 |
InChI Key |
CTKGGUGLATVYJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCS(=O)(=O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



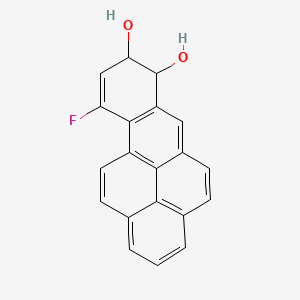
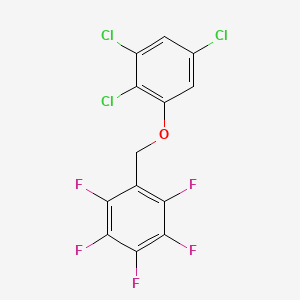
![[(3aR,4R,5R,6R,9Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,6,7,11,11a-hexahydro-3aH-cyclodeca[b]furan-5-yl] (E)-2-methylbut-2-enoate](/img/structure/B14415678.png)
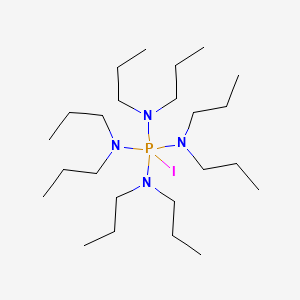
![1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14415682.png)
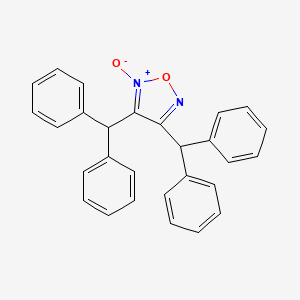
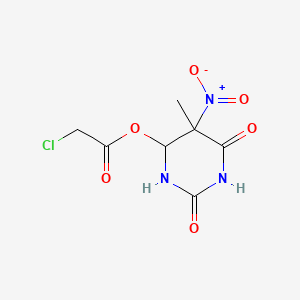
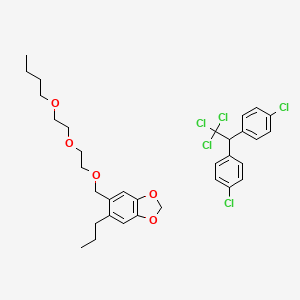
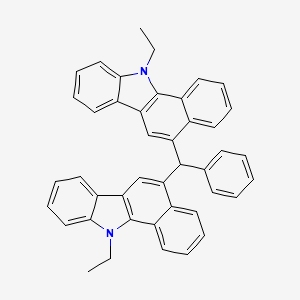
![ethane;ethyl N-[2-(propoxymethyl)phenyl]carbamate;2-hydroxy-2-oxoacetate;1-methylpyrrolidin-1-ium](/img/structure/B14415719.png)
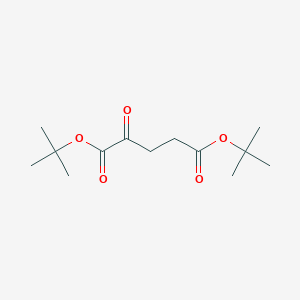
![[4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone](/img/structure/B14415735.png)
